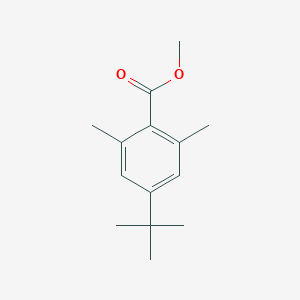![molecular formula C12H23NO3S2 B231506 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene CAS No. 19143-00-1](/img/structure/B231506.png)
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene, also known as SB 216763, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been used in various fields of research, including cancer, diabetes, and neurodegenerative diseases.
Wirkmechanismus
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to have a wide range of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis. It has been used to study the role of GSK-3 in various diseases, such as cancer, diabetes, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its high potency and specificity for GSK-3 inhibition. It has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for scientific research. However, one limitation of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to improve cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent. Another area of interest is the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in combination with other drugs or therapies to enhance their efficacy. Finally, the development of more specific GSK-3 inhibitors may provide valuable insights into the role of this enzyme in various diseases.
Synthesemethoden
The synthesis of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 involves the reaction of 4-bromocyclohexene with 1,4-bis(2-aminoethylthio)butane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form the sulfonate group, yielding 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been extensively used in scientific research as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to a wide range of biological effects.
Eigenschaften
CAS-Nummer |
19143-00-1 |
|---|---|
Produktname |
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene |
Molekularformel |
C12H23NO3S2 |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexene |
InChI |
InChI=1S/C12H23NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-2,12-13H,3-11H2,(H,14,15,16) |
InChI-Schlüssel |
DRVHDTQUWCFVON-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



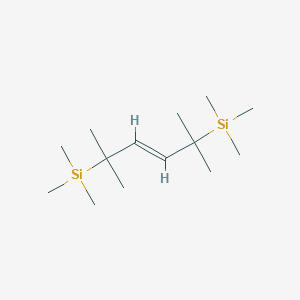
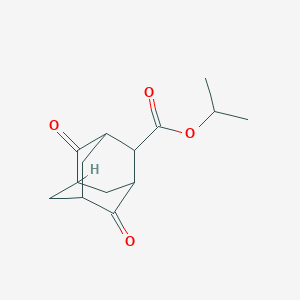
![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
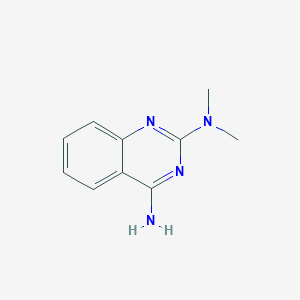
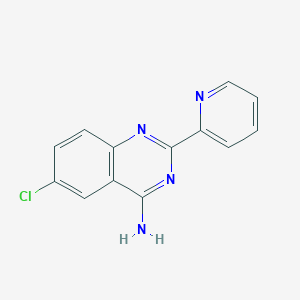
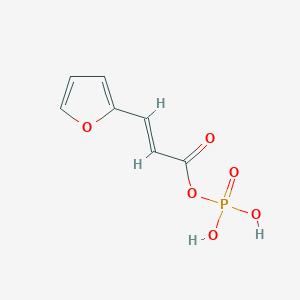
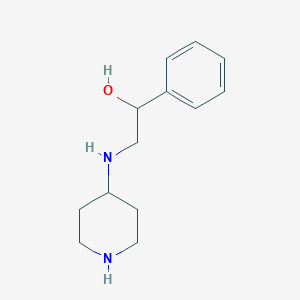
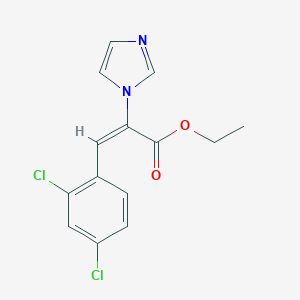
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
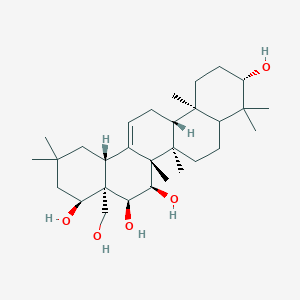
![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
